molecular formula C25H30N2O3S2 B2385654 ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 450350-97-7

ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2385654
CAS No.: 450350-97-7
M. Wt: 470.65
InChI Key: TUXRGNNIDLGHDH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups and structural features. It includes an indole group, which is a prevalent moiety in many natural products and drugs . Indole derivatives are known to exhibit various biologically significant properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound was likely characterized using techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used as a building block for synthesizing new heterocycles with significant anticancer activity against the colon HCT-116 human cancer cell line. This highlights its potential utility in developing novel anticancer agents through heterocyclic chemistry (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial and Antioxidant Properties

A derivative, synthesized via cyclopropanation, showed excellent antibacterial and antifungal properties, along with remarkable antioxidant potential. This indicates the compound's potential for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-rheumatic Potential

The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been investigated, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects. This suggests its potential application in treating rheumatic diseases (Sherif & Hosny, 2014).

Heterocyclic Synthesis

The compound has been employed in reactions leading to the synthesis of various heterocyclic systems, indicating its versatility as a precursor for pharmaceutical applications. This includes the synthesis of pyrazoles, pyridazines, and pyrimidines with potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000).

Discovery of Apoptosis-Inducing Agents

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized in a multicomponent synthesis approach to discover new apoptosis-inducing agents for breast cancer. This highlights its role in developing targeted cancer therapies (Gad et al., 2020).

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced by this compound.

Properties

IUPAC Name

ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S2/c1-4-14-27-15-21(17-10-6-8-12-19(17)27)31-16(3)23(28)26-24-22(25(29)30-5-2)18-11-7-9-13-20(18)32-24/h6,8,10,12,15-16H,4-5,7,9,11,13-14H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXRGNNIDLGHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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